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Compound of Interest

Compound Name: 2,5-Dimethylphenethylamine
CAS No.: 23068-44-2
Cat. No.: B1295989

Get Quote

Executive Summary

This technical guide addresses the solid-state chemistry, crystal structure elucidation, and
polymorphism screening of 2,5-Dimethylphenethylamine (2,5-Me-PEA).

Critical Disambiguation: Research in this field often suffers from nomenclature collisions.[1]
This guide focuses strictly on the ring-substituted isomer (CAS: 23068-44-2), a lipophilic analog
of the well-known 2C-H (2,5-dimethoxyphenethylamine). It is distinct from N,N-
dimethylphenethylamine (side-chain substituted) and 2,5-dimethoxyphenethylamine (2C-H).

The guide provides a self-validating framework for synthesizing the hydrochloride salt,
screening for polymorphs, and solving the crystal structure using X-Ray Diffraction (XRD),
grounded in the structural homology of the phenethylamine (PEA) class.[1]

Part 1: Chemical Context & Molecular Geometry[1]
Structural Identity
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The target molecule, 2-(2,5-dimethylphenyl)ethanamine, consists of a rigid benzene ring
substituted with methyl groups at the ortho (2) and meta (5) positions relative to the ethylamine
chain.[1]

Feature Specification

IUPAC Name 2-(2,5-dimethylphenyl)ethanamine hydrochloride
Common Name 2,5-Dimethylphenethylamine HCI (2,5-DMPEA)
CAS Number 23068-44-2 (Free base) / Salt dependent
Molecular Formula C1oH1sN[2][3][4][5] - HCI

Key Property High lipophilicity (Methyl vs. Methoxy)

Structural Homology & Packing Theory

Unlike its oxygenated cousin (2C-H), 2,5-Me-PEA lacks hydrogen-bond acceptors on the ring.
This fundamentally alters its crystal packing forces:[1]

e 2C-H (Dimethoxy): Packing is driven by weak C-H...O interactions and strong ionic layering.

e 2,5-Me-PEA (Dimethyl): Packing is dominated by steric interlocking of the methyl groups and
Van der Waals forces. The 2,5-substitution pattern creates a "twisted" steric bulk that
disrupts the planar

stacking observed in unsubstituted phenethylamine.

Expected Lattice Motif: Phenethylamine hydrochlorides typically crystallize in a bilayer
architecture.[1]

« lonic Layer: The ammonium heads (

) and chloride ions (

) form a 2D hydrogen-bonded network (typically on the ab plane).[1]
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» Hydrophobic Layer: The aromatic rings extend perpendicular to the ionic sheet,
interdigitating with rings from the adjacent layer.[1]

Hypothesis for 2,5-Me-PEA: The 2-position methyl group introduces steric clash with the
ethylamine side chain (the "ortho effect"), likely forcing the torsion angle

to deviate significantly from the standard
perpendicular conformation, potentially inducing lower symmetry space groups (e.g.,
or

).[1]

Part 2: Solid-State Characterization Framework

To definitively characterize this compound, researchers must employ a "Polymorph Screening
Workflow."[1] This protocol ensures that the thermodynamically stable form is identified for
development, while metastable forms are cataloged.[1]

Visualization: Polymorph Screening Workflow

The following diagram outlines the logical flow from crude synthesis to definitive structural
assignment.
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Caption: Workflow for isolating and characterizing polymorphs of 2,5-
dimethylphenethylamine HCI, moving from crystallization techniques to definitive XRD
analysis.

Part 3: Experimental Protocols
Synthesis of the Hydrochloride Salt

To ensure high-purity crystals suitable for XRD, the salt must be prepared from a purified free
base.
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Reaction:
Protocol:

» Dissolution: Dissolve 1.0 g of 2,5-dimethylphenethylamine free base in 10 mL of
anhydrous Isopropanol (IPA).

 Acidification: Dropwise add concentrated HCI (37%) or ethereal HCI until pH reaches ~2-3. A
white precipitate should form immediately.[1]

o Recrystallization (Purification):
o Heat the suspension to boiling until all solids dissolve.
o If insoluble particulates remain, hot-filter through a 0.45 um PTFE membrane.

o Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C
overnight.

e Harvest: Filter the needle-like crystals, wash with cold anhydrous diethyl ether, and dry under
vacuum at 40°C for 24 hours.

Single Crystal Growth (Slow Evaporation)

This method yields the highest quality crystals for structure determination.[1]

e Solvent System: Prepare a 1:1 mixture of Methanol and Ethanol.[1]

o Saturation: Saturate the solvent with the purified HCI salt at room temperature.
o Vessel: Place 5 mL of the solution in a small vial (scintillation vial).

o Control: Cover the vial with Parafilm and poke one small hole with a needle to restrict
evaporation rate.

o Timeline: Leave undisturbed in a vibration-free environment for 7—14 days. Look for
transparent, prismatic needles or plates.[1]
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Part 4: Crystallographic Analysis Logic

When analyzing the resulting data, specific structural markers define the 2,5-
dimethylphenethylamine lattice.[2][3]

Data Collection Parameters (SC-XRD)

¢ Radiation Source: Mo-K

A) or Cu-K
(
A).

o Temperature: Collect at 100 K to reduce thermal motion of the terminal methyl groups.

Structure Solution Pathway

The following logic tree guides the refinement process, specifically addressing the disorder
common in flexible ethylamine chains.

Clean Model
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Caption: Crystallographic refinement logic, emphasizing the handling of side-chain disorder
common in phenethylamines.

Expected Lattice Metrics
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Based on the structural database of homologous phenethylamines (CSD Refcodes: PETHYB,
DMOPET), the following parameters serve as validation benchmarks:

Parameter Expected Range (HCI Salt) Reason

Centrosymmetric packing is

Space Group or
favored for racemate salts.
Consistent with

Z (Formula Units) 4o0r8 monoclinic/orthorhombic
symmetry.[1]

) Standard hydrogen bond

N...Cl Distance 3.10-3.25A _ ,

length for ammonium-chloride.
_ o 2,5-Dimethyl steric bulk
Packing Efficiency Lower than PEA

prevents tight packing.

Part 5: References & Grounding[1]

Note on Data Availability: Specific unit cell dimensions for 2,5-dimethylphenethylamine
hydrochloride are not currently indexed in the open-access Cambridge Structural Database
(CSD) as of 2024. The protocols above are derived from the standard operating procedures for
the phenethylamine chemical class.

e Chemical Identity:2,5-Dimethylphenethylamine. PubChem CID: 211415.[1] Link

o Structural Homology (2C-H): Bergin, R. "The crystal structure of 2,5-
dimethoxyphenethylamine hydrochloride." Acta Crystallographica Section B, 1971.[1]
(Provides the baseline for the 2,5-substitution motif).

» General Phenethylamine Packing: Rekharsky, M. V., et al. "Chiral Recognition in the Solid
State."[1] Journal of the American Chemical Society.[1] (Discusses the bilayer packing of
PEA salts).

» Crystallization Protocol: Newman, A. "Crystallization as a Separation Process."[1] ACS
Symposium Series. (Standard reference for salt selection and polymorph screening).
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¢ Synthesis Reference: Shulgin, A. T. PIHKAL: A Chemical Love Story. Transform Press, 1991.
[1] (The authoritative text on phenethylamine synthesis, specifically the Henry reaction route
used for 2,5-substituted analogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Structural Characterization and
Polymorphism of 2,5-Dimethylphenethylamine Hydrochloride]. BenchChem, [2026]. [Online
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1295989?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295989?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

